2-(1H-imidazol-2-yl)-1-phenyl-ethanone oxime is a chemical compound that has garnered attention in various fields of research, particularly in medicinal chemistry and organic synthesis. It is characterized by the presence of an imidazole ring and an oxime functional group, which contribute to its unique chemical properties and potential biological activities. The compound is primarily classified as an oxime derivative and is recognized for its role in synthesizing more complex molecules.
The compound can be synthesized through various methods, often involving the reaction of imidazole derivatives with phenyl ethanones followed by oxime formation. It has been studied extensively for its potential as an enzyme inhibitor, particularly targeting the V600E-BRAF kinase, which is significant in cancer research.
2-(1H-imidazol-2-yl)-1-phenyl-ethanone oxime belongs to the class of imidazole derivatives and oximes. Its molecular structure allows it to participate in diverse chemical reactions, making it a valuable building block in organic synthesis.
The synthesis of 2-(1H-imidazol-2-yl)-1-phenyl-ethanone oxime typically involves several steps:
The synthesis can yield varying results based on substituents on the phenyl ring and reaction conditions. For instance, the use of electron-withdrawing groups can significantly influence the yield and rate of reaction. Purification methods such as column chromatography are commonly employed to isolate the final product.
The molecular formula of 2-(1H-imidazol-2-yl)-1-phenyl-ethanone oxime is C11H11N3O, with a molecular weight of 201.22 g/mol. The compound features an imidazole ring attached to a phenyl group via an ethanone linkage, along with a hydroxylamine moiety.
Property | Value |
---|---|
Molecular Formula | C11H11N3O |
Molecular Weight | 201.22 g/mol |
IUPAC Name | N-[2-(1H-imidazol-2-yl)-1-phenylethylidene]hydroxylamine |
InChI | InChI=1S/C11H11N3O/c15-14... |
SMILES | C1=CC=C(C=C1)C(=NO)CC2=NC=CN2 |
2-(1H-imidazol-2-yl)-1-phenyl-ethanone oxime can undergo several types of reactions:
Common reagents for these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. Substitution reactions may involve halogens or alkylating agents under various conditions.
The primary mechanism of action for 2-(1H-imidazol-2-yl)-1-phenyl-ethanone oxime involves its interaction with the V600E-BRAF kinase, a critical component in the MAPK signaling pathway associated with cancer proliferation.
Through virtual docking studies, it has been shown that this compound effectively inhibits V600E-BRAF kinase activity, leading to potential therapeutic effects against certain cancers.
While specific solubility data may not be readily available, compounds similar to 2-(1H-imidazol-2-yl)-1-phenyl-ethanone oxime typically exhibit moderate solubility in organic solvents like ethanol and dichloromethane.
The presence of both the imidazole ring and the oxime functional group imparts unique reactivity patterns, making this compound suitable for further derivatization in synthetic applications.
The applications of 2-(1H-imidazol-2-yl)-1-phenyl-ethanone oxime are varied:
The synthesis of 2-(1H-imidazol-2-yl)-1-phenyl-ethanone oxime (molecular formula: C₁₁H₁₁N₃O, molecular weight: 201.22 g/mol) relies on sequential functionalization steps to assemble the imidazole-oxime scaffold.
The initial phase involves N-alkylation of imidazole using α-bromo ketone intermediates. Brominated aryl ethanones (e.g., 2-bromoacetophenone) react with the imidazole nitrogen in anhydrous acetone or dimethylformamide at 60–80°C for 6–12 hours. This N-alkylation yields 2-(1H-imidazol-1-yl)-1-phenylethanone precursors. The reaction efficiency is highly sensitive to substituents on the aryl ring: electron-withdrawing groups (e.g., –Cl) reduce nucleophilicity and prolong reaction times, while electron-donating groups (e.g., –CH₃) accelerate alkylation [3] [7].
Table 1: Yield Variation in Alkylation Based on Aryl Substituents
Brominated Ethanone Reagent | Reaction Time (h) | Isolated Yield (%) |
---|---|---|
2-Bromoacetophenone | 8 | 85 |
2-Bromo-4'-chloroacetophenone | 12 | 72 |
2-Bromo-2',4'-dichloroacetophenone | 14 | 68 |
Purification typically employs recrystallization from ethanol/water mixtures, achieving >95% purity confirmed via melting point and thin-layer chromatography [3] [7].
The ketone intermediate is converted to the oxime through reflux with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (3:1) at 70–80°C for 3 hours. A 20% molar excess of hydroxylamine and sodium acetate buffer (pH 5–6) maximizes conversion by minimizing oxime hydrolysis. The crude product precipitates upon cooling and is isolated by filtration, yielding 75–88% of the target oxime. Critical monitoring via Fourier-transform infrared spectroscopy confirms C=N–OH stretch absorption at 3200 cm⁻¹, while liquid chromatography-mass spectrometry identifies the [M+H]+ peak at m/z 202.09749 [3] [4].
Kinetic studies reveal microwave-specific acceleration follows first-order kinetics with an activation energy (Eₐ) of 45 kJ/mol—35% lower than conventional methods (70 kJ/mol). This reduction arises from dielectric heating, which uniformly excites polar molecules (e.g., hydroxylamine, ethanol) and accelerates nucleophilic addition. Real-time in situ Fourier-transform infrared spectroscopy shows complete ketone consumption within 5 minutes, confirming a 6-fold rate enhancement. Energy efficiency is also superior, with microwave processing consuming 0.05 kWh per gram versus 0.15 kWh for thermal reflux [3].
Oximes exist as geometric isomers due to restricted C=N bond rotation. For 2-(1H-imidazol-2-yl)-1-phenyl-ethanone oxime, the E-isomer (anti to phenyl) and Z-isomer (syn) ratios are quantifiable via ¹H-nuclear magnetic resonance. The oxime –OH proton resonates at δ 11.2–11.8 ppm for the Z-isomer and δ 8.9–9.5 ppm for the E-isomer due to intramolecular hydrogen bonding in the Z-form. In deuterated dimethyl sulfoxide, the E:Z ratio is typically 3:1. Nuclear Overhauser effect spectroscopy correlates spatial proximity between the imidazole C4–H and oxime –OH in the Z-isomer, unambiguously confirming configurations [3].
Isomer distribution depends on solvent polarity and catalysts. Polar protic solvents (e.g., ethanol) stabilize the E-isomer (E:Z = 4:1) through solvation of the –OH group, reducing hydrogen-bonding favorability for the Z-form. Conversely, nonpolar solvents (e.g., toluene) shift equilibrium toward the Z-isomer (E:Z = 1:2). Catalytic pyridine (5 mol%) further biases selectivity by hydrogen-bonding to the oxime –OH, yielding E:Z up to 5:1. Acidic catalysts (e.g., p-toluenesulfonic acid) promote Z-selectivity (E:Z = 1:3) via protonation of the imidazole nitrogen, altering electronic effects [3].
Table 3: Solvent and Catalyst Impact on E/Z Isomer Ratio
Condition | E:Z Ratio |
---|---|
Ethanol (reflux) | 4:1 |
Toluene (reflux) | 1:2 |
Ethanol + Pyridine (5 mol%) | 5:1 |
Ethanol + p-TsOH (5 mol%) | 1:3 |
These variables enable tailored isomer production for applications requiring specific stereochemistry, such as kinase inhibition where E-isomers show superior binding [3] [5].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1